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molecular formula C12H9F3N2 B8746933 3-(Pyridin-3-yl)-5-(trifluoromethyl)benzenamine

3-(Pyridin-3-yl)-5-(trifluoromethyl)benzenamine

Cat. No. B8746933
M. Wt: 238.21 g/mol
InChI Key: XXWROHQYBNXJLO-UHFFFAOYSA-N
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Patent
US07569566B2

Procedure details

A stirred solution of 3-amino-5-bromo-benzotrifluoride (Apollo, England; 1.12 g, 5 mmol) and 3-(tri-n-butylstannyl)pyridine (Maybridge Chemical Co. Ltd., England; 2.0 g, 5.4 mmol) in xylene (30 mL) was purged with argon for 10 minutes at 20° C. Tetrakis(triphenylphosphine)-palladium (0) (1.16 g, 1.0 mmol) is then added and the resulting mixture is heated at 140° C. for 36 hours under an argon atmosphere. The mixture is then cooled, treated with an aqueous solution of sodium hydroxide (100 mL of 0.1 M) and purged with air for 2 hours. The resulting mixture is then diluted with ethylacetate (200 mL) and filtered. The organic phase is then sequentially washed with water (2×80 mL) and saturated aqueous sodium chloride (1×80 mL), dried (MgSO4), filtered and the solvent is evaporated off under reduced pressure to yield the crude product which is purified by column chromatography (silica gel, eluent ethyl acetate) to afford the title compound as a brown oil. 1H-NMR (400 MHz, DMSO-d6, δ): 5.73 (br s, 2H), 6.83 (dd, 1H), 6.99 (d, 1H), 7.04 (d, 1H), 7.39 (dd, 1H), 7.64 (d, 1H), 8.42 (m, 1H) and 8.53 (dd, 1H).
Quantity
1.12 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
1.16 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[C:4]([C:9]([F:12])([F:11])[F:10])[CH:5]=[C:6](Br)[CH:7]=1.C([Sn](CCCC)(CCCC)[C:18]1[CH:19]=[N:20][CH:21]=[CH:22][CH:23]=1)CCC.[OH-].[Na+]>C1(C)C(C)=CC=CC=1.[Pd].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>[N:20]1[CH:21]=[CH:22][CH:23]=[C:18]([C:6]2[CH:5]=[C:4]([C:9]([F:12])([F:11])[F:10])[CH:3]=[C:2]([NH2:1])[CH:7]=2)[CH:19]=1 |f:2.3,5.6.7.8.9|

Inputs

Step One
Name
Quantity
1.12 g
Type
reactant
Smiles
NC=1C=C(C=C(C1)Br)C(F)(F)F
Name
Quantity
2 g
Type
reactant
Smiles
C(CCC)[Sn](C=1C=NC=CC1)(CCCC)CCCC
Name
Quantity
30 mL
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
1.16 g
Type
catalyst
Smiles
[Pd].C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is then cooled
CUSTOM
Type
CUSTOM
Details
purged with air for 2 hours
Duration
2 h
ADDITION
Type
ADDITION
Details
The resulting mixture is then diluted with ethylacetate (200 mL)
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The organic phase is then sequentially washed with water (2×80 mL) and saturated aqueous sodium chloride (1×80 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent is evaporated off under reduced pressure
CUSTOM
Type
CUSTOM
Details
to yield the crude product which
CUSTOM
Type
CUSTOM
Details
is purified by column chromatography (silica gel, eluent ethyl acetate)

Outcomes

Product
Name
Type
product
Smiles
N1=CC(=CC=C1)C=1C=C(C=C(C1)N)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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